Cas no 1803840-70-1 (1-(4-Bromo-3-cyanophenyl)propan-2-one)

1-(4-Bromo-3-cyanophenyl)propan-2-one 化学的及び物理的性質
名前と識別子
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- 1-(4-Bromo-3-cyanophenyl)propan-2-one
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- インチ: 1S/C10H8BrNO/c1-7(13)4-8-2-3-10(11)9(5-8)6-12/h2-3,5H,4H2,1H3
- InChIKey: BQECKAQFPZVFRI-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1C#N)CC(C)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 243
- トポロジー分子極性表面積: 40.9
- 疎水性パラメータ計算基準値(XlogP): 2
1-(4-Bromo-3-cyanophenyl)propan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013014823-1g |
1-(4-Bromo-3-cyanophenyl)propan-2-one |
1803840-70-1 | 97% | 1g |
1,490.00 USD | 2021-06-25 | |
Alichem | A013014823-250mg |
1-(4-Bromo-3-cyanophenyl)propan-2-one |
1803840-70-1 | 97% | 250mg |
484.80 USD | 2021-06-25 | |
Alichem | A013014823-500mg |
1-(4-Bromo-3-cyanophenyl)propan-2-one |
1803840-70-1 | 97% | 500mg |
806.85 USD | 2021-06-25 |
1-(4-Bromo-3-cyanophenyl)propan-2-one 関連文献
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
1-(4-Bromo-3-cyanophenyl)propan-2-oneに関する追加情報
Introduction to 1-(4-Bromo-3-cyanophenyl)propan-2-one (CAS No. 1803840-70-1)
1-(4-Bromo-3-cyanophenyl)propan-2-one, identified by the Chemical Abstracts Service Number (CAS No.) 1803840-70-1, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic ketone features a unique structural framework that has garnered considerable attention from the scientific community due to its potential applications in medicinal chemistry and synthetic organic chemistry. The presence of both bromine and cyano substituents on the aromatic ring, coupled with the aliphatic ketone moiety, makes this compound a versatile intermediate for further functionalization and derivatization, offering pathways to novel bioactive molecules.
The molecular structure of 1-(4-Bromo-3-cyanophenyl)propan-2-one consists of a benzene ring substituted with a bromine atom at the 4-position and a cyano group at the 3-position. The benzene ring is further connected to a propanone group at the 1-position, forming an α-ketoester-like scaffold. This configuration imparts distinct electronic and steric properties to the molecule, influencing its reactivity and interaction with biological targets. The bromine atom, in particular, serves as a handle for further cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.
Recent advancements in pharmaceutical research have highlighted the importance of 1-(4-Bromo-3-cyanophenyl)propan-2-one as a key intermediate in the synthesis of small-molecule inhibitors targeting various disease pathways. The cyanide group at the 3-position of the benzene ring can be readily transformed into other functional groups, such as amides or carboxylic acids, through hydrolysis or reduction reactions. These modifications enable the exploration of novel pharmacophores that may exhibit enhanced binding affinity and selectivity towards therapeutic targets.
In particular, studies have demonstrated the utility of 1-(4-Bromo-3-cyanophenyl)propan-2-one in developing inhibitors for enzymes involved in inflammatory and immunomodulatory pathways. The brominated aromatic system provides a scaffold that can be fine-tuned to modulate enzyme activity through hydrogen bonding, hydrophobic interactions, or electrostatic interactions with key residues in the enzyme's active site. Additionally, the propanone group can serve as a pivot point for stereochemical control during derivatization, allowing for the synthesis of enantiomerically pure compounds that may exhibit improved pharmacokinetic profiles.
The compound's reactivity also makes it valuable in materials science applications. For instance, it can be used as a precursor in polymer synthesis or as a building block for organic electronic materials. The ability to introduce diverse functional groups onto its structure enables researchers to tailor its properties for specific applications, such as conductive polymers or light-emitting materials. These interdisciplinary applications underscore the versatility of 1-(4-Bromo-3-cyanophenyl)propan-2-one and its potential impact across multiple scientific domains.
From a synthetic chemistry perspective, 1-(4-Bromo-3-cyanophenyl)propan-2-one exemplifies an elegant example of how structural motifs can be combined to create molecules with tailored properties. The interplay between electronic effects and steric hindrance imposed by its substituents dictates its reactivity patterns and influences its suitability for various synthetic transformations. This makes it an invaluable tool for chemists seeking to explore new synthetic routes or to optimize existing ones for industrial-scale production.
The growing interest in 1-(4-Bromo-3-cyanophenyl)propan-2-one is also reflected in its increasing demand within academic and industrial research settings. As more studies uncover its potential applications, the need for high-quality sources of this compound becomes evident. Manufacturers specializing in fine chemicals have recognized this trend and have invested in optimizing synthetic routes to ensure reliable supply chains while maintaining stringent quality control measures.
In conclusion,1-(4-Bromo-3-cyanophenyl)propan-2-one (CAS No. 1803840-70-1) stands out as a multifaceted compound with broad utility across pharmaceuticals, materials science, and synthetic chemistry. Its unique structural features offer numerous opportunities for innovation and discovery, making it a cornerstone of modern chemical research. As scientific understanding evolves and new methodologies emerge,1-(4-Bromo-3-cyanophenyl)propan-2-one will undoubtedly continue to play a pivotal role in advancing our knowledge and capabilities in these fields.
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